molecular formula C10H9N3 B8461261 3-(Pyridazin-4-yl)phenylamine

3-(Pyridazin-4-yl)phenylamine

Cat. No.: B8461261
M. Wt: 171.20 g/mol
InChI Key: BCEPYCACSHLENA-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) and Phenylamine Scaffolds in Medicinal Chemistry and Materials Science

The value of 3-(Pyridazin-4-yl)phenylamine in chemical research can be inferred from the well-established importance of its core components.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. nih.gov Its unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component for interacting with biological targets. bldpharm.com Pyridazine derivatives have been investigated for a vast array of pharmacological activities. sarpublication.com The pyridazinone ring, a related structure, is often referred to as a "wonder nucleus" due to the diverse biological activities its derivatives possess, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. sarpublication.comjchemrev.com For instance, certain 6-substituted-3(2H)-pyridazinone derivatives have shown potent analgesic and anti-inflammatory effects with potentially fewer side effects than some non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Interactive Table 1: Reported Biological Activities of Pyridazine Derivatives
Biological ActivityDerivative ClassResearch Finding
Anti-inflammatory6-substituted-3(2H)-pyridazinonesSome derivatives showed potency comparable to standard drugs like aspirin (B1665792) and indomethacin, without causing gastric ulceration. sarpublication.com
Analgesic2-substituted 4,5-dihalo-pyridazinonesThese compounds were found to possess high analgesic activity. sarpublication.com
CardiotonicDihydropyridazinone derivativesCompounds like (±)-6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methylpyridazinone exhibit potent inotropic and vasodilator activity. jchemrev.com
AnticancerPyridazine-containing compoundsVarious derivatives have been synthesized and investigated for their potential as anticancer agents. jchemrev.com
Antihypertensive6-Aryl-4,5-dihydro-3(2H)-pyridazinonesThe parent compound 6-(4-aminophenyl)-4,5-dihydro-pyridazinone was reported to have antihypertensive properties. jchemrev.com
Antimicrobial6-substituted-3(2H)-pyridazinone hydrazonesSynthesized compounds have demonstrated moderate antimicrobial activities. researchgate.net

The phenylamine scaffold is equally fundamental. In medicinal chemistry, it is a core component of many drugs and bioactive molecules. For example, derivatives of the amino acid phenylalanine are used to construct novel therapeutic agents, including HIV capsid modulators and inhibitors of fatty acid binding proteins. mdpi.com In materials science, phenylamine and its derivatives like diphenylamine (B1679370) and triphenylamine (B166846) are crucial building blocks for functional organic materials. chemicalbook.com They are used to create conducting polymers and serve as ligands for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. acs.org The electronic properties of materials containing phenylamine moieties can be finely tuned, making them suitable for use as hole-transporting layers in organic light-emitting diodes (OLEDs).

Overview of Research Trajectories for Aryl-Substituted Azine Systems

Aryl-substituted azines, the broader chemical class to which this compound belongs, are a major focus of contemporary research. Azines are six-membered aromatic rings containing one or more nitrogen atoms, such as pyridine (B92270), pyrimidine (B1678525), and pyridazine. The direct attachment of an aryl group to an azine ring creates compounds with unique electronic and photophysical properties.

Research in this area often concentrates on developing efficient synthetic methodologies. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are frequently employed to forge the crucial carbon-carbon bond between the azine and the aryl ring. These methods allow for the construction of a diverse library of aryl-azine derivatives with various substituents.

The applications of these systems are diverse. In materials science, the focus is often on developing novel photoluminescent materials. By combining electron-donating aryl groups with electron-accepting azine rings, researchers can create molecules with intramolecular charge transfer characteristics, which are essential for applications like thermally activated delayed fluorescence (TADF) emitters in next-generation displays. Furthermore, the ability of these nitrogen-containing heterocyclic compounds to adsorb onto metal surfaces makes them effective corrosion inhibitors. drugbank.com In medicinal chemistry, aryl-substituted azines are explored as inhibitors of key biological targets like kinases, with applications in oncology. For example, the imidazo[1,2-b]pyridazine (B131497) core is a key feature of the potent BCR-ABL kinase inhibitor, ponatinib. acs.org

Interactive Table 2: Research Applications of Aryl-Substituted Azine Systems
Research AreaSystem TypeApplication
Materials SciencePyridazine-acridine derivativesInvestigated as materials exhibiting thermally activated delayed fluorescence (TADF).
Materials SciencePyridazine analoguesStudied as effective mixed-type corrosion inhibitors for steel in acidic environments. drugbank.com
Medicinal ChemistryImidazo[1,2-b]pyridazine derivativesDevelopment of pan-inhibitors of BCR-ABL kinase, including mutants resistant to other therapies. acs.org
Medicinal ChemistryQuinoline-based benzamidesDesign of inhibitors for DNA methyltransferase (DNMT) for potential epigenetic therapies. nih.gov
CatalysisRh(I)-complexed azinesUsed in the direct arylation of azines, providing a direct route to functionalized heterocyclic products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

3-pyridazin-4-ylaniline

InChI

InChI=1S/C10H9N3/c11-10-3-1-2-8(6-10)9-4-5-12-13-7-9/h1-7H,11H2

InChI Key

BCEPYCACSHLENA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=NC=C2

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 3 Pyridazin 4 Yl Phenylamine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic behavior of molecules. These calculations are pivotal in understanding the intrinsic properties of 3-(Pyridazin-4-yl)phenylamine and related compounds.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of pyridazine (B1198779) derivatives. mdpi.comresearchgate.netresearchgate.net This method is used to determine the optimized molecular geometry, electronic energies, and other key properties by approximating the electron density of the system. researchgate.netnih.gov For pyridazine-containing compounds, calculations are frequently performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with various basis sets, such as 6-31G** or 6-311G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.netmdpi.com The optimization process yields the most stable conformation of the molecule, which corresponds to the minimum on the potential energy surface. These optimized structures are crucial for subsequent analyses, including the examination of molecular orbitals and charge distribution. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity. mdpi.com Conversely, a larger gap implies greater stability. For pyridazine derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO. researchgate.net For example, studies on related dicyano pyridazine molecules have shown that the addition of electron-withdrawing groups can decrease the energy gap, thereby increasing the molecule's reactivity. researchgate.net This analysis is vital for predicting how analogues of this compound might behave in chemical reactions and biological systems.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Pyridazine Analogues Note: The following data is illustrative for pyridazine derivatives and not specific to this compound.

CompoundHOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Pyridazine-7.35-0.826.53
3-Pyridazine-C-7.12-2.984.14
3-Pyridazine-As-6.22-3.952.27

Prediction of Charge Distribution and Reactivity Profiles

The distribution of electronic charge within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. mdpi.com MEPs are calculated using DFT and plotted onto the molecule's electron density surface. mdpi.comnih.gov These maps use a color scale to indicate different electrostatic potential regions: red areas signify negative potential (electron-rich) and are prone to electrophilic attack, while blue areas denote positive potential (electron-poor) and are susceptible to nucleophilic attack. mdpi.com For pyridazine analogues, MEP analysis can identify the nitrogen atoms of the pyridazine ring and oxygen atoms of substituents as the most negative potential sites, making them likely points of interaction for electrophiles. mdpi.comnih.gov

In addition to MEPs, global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global softness (σ), are calculated to quantify reactivity. mdpi.comresearchgate.net A higher electronegativity indicates a greater ability to attract electrons, while chemical hardness represents resistance to change in electron distribution. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity profile. nih.gov

Correlation of Quantum Chemical Descriptors with Biological Activity

A key application of quantum chemical calculations in drug discovery is establishing a relationship between a molecule's computed electronic properties and its observed biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.gov Theoretical calculations have shown that the electronic and chemical reactivity properties of pyridazine derivatives often correlate well with their biological activities. mdpi.commdpi.com For instance, a lower HOMO-LUMO energy gap, which implies higher reactivity, has been associated with enhanced antimicrobial activity in some pyridazine compounds. mdpi.com By calculating descriptors like the HOMO-LUMO gap, dipole moment, and chemical hardness for a series of analogues, researchers can build predictive models that link these electronic parameters to biological efficacy, aiding in the rational design of more potent molecules. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking studies, simulate the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or enzyme. These methods are essential for predicting the binding mode and affinity of potential drug candidates.

Ligand-Protein Interaction Analysis for Biological Targets

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netthesciencein.org For analogues of this compound, docking studies are employed to investigate how these compounds might interact with the active sites of specific protein targets. nih.govresearchgate.netnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding energy for different conformations. researchgate.net

These studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govresearchgate.net For example, docking studies on pyridazine derivatives targeting enzymes like DNA gyrase have shown that the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the active site. researchgate.net The binding energy calculated from these simulations provides an estimate of the ligand's affinity for the target, helping to prioritize compounds for further experimental testing. researchgate.netresearchgate.net

Prediction of Binding Affinities and Molecular Recognition

Computational chemistry provides powerful tools for predicting how a ligand, such as this compound or its analogues, will interact with a biological target. The prediction of binding affinity is a cornerstone of modern drug discovery, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. These methods are broadly categorized into structure-based and ligand-based approaches.

Structure-based methods, such as molecular docking, require the three-dimensional structure of the target protein. These simulations place the ligand into the active site of the receptor and calculate a score that estimates the binding affinity. This score is derived from a force field that approximates the intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

Ligand-based methods are employed when the 3D structure of the target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. One such method involves the use of topological descriptors, which are numerical values derived from the 2D representation of a molecule. Studies on N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides have demonstrated that topological indices like the Wiener's Index, molecular connectivity index, and eccentric connectivity index can be used to develop models that predict binding affinity for dopamine (B1211576) receptors with high accuracy. nih.gov

Molecular recognition is not solely dependent on intermolecular forces but also on the shape and complementarity of the interacting molecules. Computational studies on diarylamide quasiracemates have explored molecular shape as a diagnostic tool for predicting cocrystallization. mdpi.com By using alignment-based algorithms to quantify differences in molecular shape and volume, researchers aim to understand the driving forces behind molecular assembly. mdpi.com Such an approach could be applied to analogues of this compound to predict their recognition patterns with target biomolecules or in the formation of crystalline materials.

Computational MethodPrincipleApplication to this compound AnaloguesRelevant Findings from Literature
Molecular DockingFits ligand into a target protein's 3D binding site and calculates a binding score based on intermolecular forces.Predicting binding modes and affinities to specific enzyme or receptor targets.General method widely used in drug discovery.
Topological DescriptorsUses numerical indices from the 2D molecular graph to correlate structure with activity.Developing models to predict receptor binding affinity without a known target structure.Successfully used for arylpiperazine derivatives to predict dopamine receptor affinity. nih.gov
Molecular Shape AnalysisQuantifies and compares the 3D shape and volume of molecules to predict recognition and assembly.Assessing the potential for forming stable complexes with receptors or other molecules in crystal engineering.Used to probe the structural boundaries of quasiracemate formation in diarylamides. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug design and optimization, allowing for the prediction of a compound's activity before it is synthesized. nih.gov The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and validating the model's predictive power.

Multiple Linear Regression (MLR) is a common method used to build QSAR models. For instance, a study on pyridazinone derivatives established bi-parametric, tri-parametric, and tetra-parametric models to predict their fungicidal activities. asianpubs.org The models revealed that atom total energy (AE) and the logarithm of the partition coefficient (log P) were key factors influencing activity. asianpubs.org Similarly, for a series of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, both linear (heuristic method) and non-linear (gene expression programming) QSAR models were developed to predict their IC50 values against osteosarcoma. nih.gov The non-linear model demonstrated superior predictive performance, highlighting the importance of capturing complex relationships between structure and activity. nih.gov

The predictive ability of a QSAR model is rigorously assessed through internal and external validation. Internal validation techniques, like leave-one-out cross-validation (Q²), test the model's robustness, while external validation uses a separate test set of compounds to evaluate its performance on new data (R²test). researchgate.net A successful model provides valuable insights into the structural features that are crucial for biological activity, thereby guiding the design of more potent analogues of compounds like this compound.

Compound SeriesBiological ActivityModeling MethodKey DescriptorsModel Performance (R²)
Pyridazinone derivativesFungicidal activityMultiple Linear Regression (MLR)Atom Total Energy (AE), log PNot specified
2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivativesAnti-osteosarcoma (IC50)Gene Expression Programming (GEP)Various quantum-chemical and topological descriptors0.839 (Training), 0.760 (Test) nih.gov
Pyrazolo[3,4-b] quinolinyl acetamide (B32628) derivativesAnticancer activityMLR and MNLRTopological descriptors0.88 (MLR), 0.91 (MNLR) researchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net They are the fundamental components of any QSAR model, translating chemical structure into a quantitative format suitable for statistical analysis. nih.gov The selection of appropriate descriptors is a critical step, as they must capture the molecular features responsible for the variation in biological activity across a series of compounds. nih.gov Descriptors can be classified into several categories based on the dimensionality of the molecular representation they are derived from.

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Calculated from the 2D structural graph, these include topological indices (e.g., Wiener index, molecular connectivity indices), constitutional descriptors, and counts of specific structural fragments. They describe how atoms are connected within the molecule.

3D Descriptors: These are derived from the 3D coordinates of the molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. researchgate.net

In a QSAR study on pyridazinone derivatives, descriptors related to the electric properties and physical properties of the molecules were calculated using Density Functional Theory (DFT). asianpubs.org The final models indicated that atom total energy (AE) and the partition coefficient (log P), a measure of lipophilicity, were the most significant factors affecting fungicidal activity. asianpubs.org This suggests that both electronic properties and the ability to cross biological membranes are crucial for the action of these compounds. The careful selection and interpretation of such descriptors provide mechanistic insights into how a molecule like this compound might interact with its biological target.

Descriptor ClassDescriptionExamples
Constitutional (1D)Based on molecular formula and atom counts.Molecular Weight, Number of N atoms, Number of rings.
Topological (2D)Based on the 2D connectivity of atoms.Wiener Index, Molecular Connectivity Index, Kier Shape Indices. nih.gov
Geometrical (3D)Based on the 3D structure of the molecule.Molecular Surface Area, Molecular Volume, Principal Moments of Inertia.
Quantum-ChemicalBased on the electronic structure of the molecule.HOMO/LUMO energies, Dipole Moment, Atomic Charges, Electrophilicity Index. researchgate.net
PhysicochemicalRepresents physicochemical properties.Log P (lipophilicity), Molar Refractivity, Polar Surface Area (PSA). asianpubs.orgresearchgate.net

Computational Studies on Coordination Frameworks and MOFs Incorporating Pyridin-4-yl Phenylamine Ligands

Similarly, studies on diruthenium complexes bridged by 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) have shown that altering the terminal ligands significantly changes the electronic properties and redox chemistry of the complex. reading.ac.uk For a framework incorporating a pyridin-4-yl phenylamine ligand, DFT calculations could predict how the ligand's electron-donating amine group and electron-withdrawing pyridazine ring would modulate the metal center's redox potentials and the electronic communication between metal centers within the framework.

Computational studies can also elucidate more complex phenomena within coordination frameworks, such as host-guest interactions and charge transfer processes. Intercalation, the insertion of molecules into the layers of a host material, can dramatically alter the guest molecule's properties.

A relevant study investigated tris[4-(pyridin-4-yl)phenyl]amine (TPPA), a tripodal analogue of this compound, which acts as a "push-pull" system. nih.gov The central triphenylamine (B166846) core acts as an electron donor (push), while the peripheral pyridine (B92270) rings act as electron acceptors (pull). Computational calculations of HOMO/LUMO levels and hyperpolarizabilities, combined with electrochemical measurements, documented an enhanced intramolecular charge-transfer (ICT) upon protonation of the pyridine nitrogen atoms. nih.gov

When TPPA was intercalated into layered zirconium phosphates, powder X-ray diffraction and IR spectroscopy showed that the molecules became highly organized and were protonated by the acidic host material. nih.gov This protonation led to a significant enhancement of the ICT character, as confirmed by UV-Vis spectra. nih.gov Computational modeling helped deduce the orientation of the TPPA molecules within the host layers, showing that they anchor to adjacent layers, with their orientation (perpendicular or slanted) depending on the specific host material. nih.gov These findings suggest that incorporating this compound or similar ligands into layered coordination frameworks could be a viable strategy to organize the chromophores and enhance their ICT properties for applications in optics and electronics.

PhenomenonSystem StudiedComputational MethodsKey Findings
Intramolecular Charge Transfer (ICT)Tris[4-(pyridin-4-yl)phenyl]amine (TPPA)DFT (HOMO/LUMO levels, hyperpolarizabilities)Protonation of peripheral pyridine groups enhances ICT. nih.gov
IntercalationTPPA in layered zirconium hydrogen phosphate (B84403) and zirconium 4-sulfophenylphosphonateAnalysis of powder X-ray diffraction dataTPPA molecules are organized and protonated within the host layers, leading to enhanced ICT. nih.gov
Molecular OrientationTPPA in layered hostsAnalysis of powder X-ray diffraction dataTPPA molecules are oriented perpendicularly or slanted depending on the host material. nih.gov

Structure Activity Relationship Sar Studies of 3 Pyridazin 4 Yl Phenylamine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-(Pyridazin-4-yl)phenylamine derivatives can be finely tuned through strategic modifications of their chemical structure. These modifications influence the compound's electronic properties, steric profile, and hydrogen bonding capabilities, all of which are critical for effective interaction with the target kinase.

Positional and Electronic Effects of Aryl and Heteroaryl Substituents

The nature and position of aryl and heteroaryl substituents on the this compound scaffold play a pivotal role in determining the inhibitory potency and selectivity. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron density of the core structure, thereby influencing its binding affinity to the kinase's active site.

For instance, in the development of various kinase inhibitors, the introduction of specific aryl or heteroaryl groups has been shown to enhance activity. While direct SAR studies on this compound are limited in publicly available literature, general principles from related heterocyclic scaffolds suggest that substituents capable of forming favorable interactions, such as hydrogen bonds or hydrophobic contacts within the ATP-binding pocket, are beneficial. The positioning of these groups is also critical; a substituent at a position that allows for optimal interaction with a specific sub-pocket of the kinase can lead to a substantial increase in potency.

Role of the Amine Moiety as a Hydrogen Bond Donor

The amine moiety of the this compound core is a key hydrogen bond donor, a critical feature for the interaction of many kinase inhibitors with the hinge region of the kinase domain. This interaction often serves as an anchor, correctly orienting the inhibitor within the ATP-binding site. The strength and geometry of this hydrogen bond are influenced by the electronic environment of the amine, which can be modulated by substituents on the phenyl ring.

Influence of Bulky Groups on Activity Profiles

The introduction of bulky substituents can have a dual effect on the activity of this compound derivatives. On one hand, steric hindrance can prevent the molecule from fitting into the ATP-binding pocket, leading to a loss of activity. On the other hand, a well-positioned bulky group can enhance selectivity by exploiting unique features of the target kinase's active site that are not present in other kinases.

SAR in Kinase Inhibition

The this compound scaffold has been explored as a core for inhibitors of several important kinase families, including Src, MAPK, and TYK2. The SAR in each case reveals specific structural requirements for potent and selective inhibition.

Selectivity Enhancements through Pyridine (B92270) Ring Modifications

Modifications to the pyridazine (B1198779) ring itself can lead to significant enhancements in kinase selectivity. Altering the substitution pattern on the pyridazine ring can modulate its electronic properties and steric profile, allowing for fine-tuning of the interactions with the kinase active site. For example, the introduction of small substituents at specific positions on the pyridazine ring can improve selectivity by preventing clashes with residues in the active sites of off-target kinases while maintaining or improving binding to the desired target.

Structure-Activity Insights for Src, MAPK, and TYK2 Kinase Inhibition

Src Kinase: While specific SAR data for this compound derivatives as Src inhibitors is not extensively detailed in available literature, related pyrazolo[3,4-d]pyrimidine scaffolds have provided valuable insights. For these inhibitors, the nature of the substituent at the position equivalent to the phenylamine is critical for potent Src inhibition. Small, hydrophobic groups are often favored.

MAPK Pathway: The MAPK pathway is a key signaling cascade in cellular processes, and its dysregulation is implicated in various diseases. A novel p38α MAPK inhibitor was developed from a 3-phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine scaffold, which is structurally related to this compound nih.gov. The design strategy involved the introduction of a 4-pyridinyl pharmacophore, suggesting that heteroaryl modifications are a promising avenue for activity.

TYK2 Kinase: In the context of TYK2 inhibition, derivatives of N-(methyl-d3)pyridazine-3-carboxamide have been investigated. These studies highlight the importance of the pyridazine core in forming key hydrogen-bonding interactions with the hinge region of the TYK2 pseudokinase (JH2) domain nih.gov. Although not directly this compound, this demonstrates the utility of the pyridazine moiety in targeting TYK2. The SAR studies revealed that modifications to the group attached to the pyridazine carboxamide could significantly impact potency and metabolic stability.

Table 1: Summary of Key SAR Findings for Pyridazine-based Kinase Inhibitors

Kinase TargetKey Structural FeatureImpact on Activity
Src Substituents on the phenyl ringSmall, hydrophobic groups generally enhance potency.
MAPK (p38α) Introduction of a 4-pyridinyl pharmacophoreLeads to potent inhibition.
TYK2 N-(methyl-d3)pyridazine-3-carboxamideForms crucial hydrogen bonds with the JH2 domain hinge region.

SAR in Antimicrobial Agents

The pyridazinone core has been a focal point for the development of novel antimicrobial agents. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern the potency and spectrum of these compounds against various bacterial and fungal pathogens.

Structural Determinants for Antibacterial Potency

The antibacterial efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyridazine and phenyl rings. Research into pyridazinone analogs has revealed that specific modifications can enhance activity against both Gram-positive and Gram-negative bacteria.

One key determinant of potency is the substitution on the phenyl ring. For instance, in a series of pyridazinone derivatives, the presence of a fluorine atom at the para-position of the phenyl ring was found to be advantageous for activity against Gram-negative bacteria. sarpublication.com Conversely, replacing this electron-withdrawing group with an electron-donating methyl (CH₃) group led to a marked increase in activity against the Gram-positive bacterium S. aureus (MRSA). sarpublication.com This suggests that electronic properties of the substituent on the phenyl ring can modulate the spectrum of antibacterial action.

Further studies on pyridazinone scaffolds have highlighted the importance of substituents on an attached pyridine or pyrimidine (B1678525) ring. While many derivatives showed weak-to-moderate activity, compounds bearing a p-substituent on a pyridine residue demonstrated enhanced antibacterial effects. nih.gov A comparative analysis between pyridinyl and pyrimidinyl analogs revealed that the pyrimidinyl group generally conferred a beneficial effect on the minimum inhibitory concentration (MIC) values. nih.gov For example, several pyrimidinyl analogs exhibited 2- to 4-fold lower MIC values compared to their corresponding pyridinyl counterparts. nih.gov One of the most potent compounds identified in this line of research was 2-(5-fluoropyrimidinyl)pyridazinone 11, which showed a 64-fold increase in activity against certain strains compared to the parent compound. nih.gov

The table below summarizes the antibacterial activity of selected pyridazinone derivatives, illustrating the impact of structural modifications on their potency.

Table 1: SAR of Pyridazinone Derivatives as Antibacterial Agents

Compound Key Structural Feature Target Bacteria MIC (μM)
7 p-Fluoro substituent on phenyl ring E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii 7.8
13 Structure not fully specified, but potent A. baumannii, P. aeruginosa 3.74, 7.48
3 p-Methyl substituent on phenyl ring S. aureus (MRSA) More active than fluoro analog
11 2-(5-Fluoropyrimidinyl) group Gram-positive/negative strains 2 µg/mL

| 2 | 2-(Pyridinyl)pyridazinone | Gram-positive/negative strains | 4 µg/mL |

Modifications Affecting Antifungal Efficacy

The pyridazinone scaffold is also a promising template for antifungal agents, with SAR studies guiding the optimization of these derivatives. A key mechanism of action for some of these compounds is the inhibition of β-1,3-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. nih.govnih.gov

In one series of diarylurea derivatives based on a pyridazinone scaffold, compound 8g , featuring a 3-chloro substitution, showed significant antifungal activity against Candida albicans with a MIC of 16 μg/mL. nih.gov The SAR analysis of this series indicated that phenylthiourea compounds generally exhibited better antifungal activity than the corresponding benzoylthiourea compounds. nih.gov Other effective substitutions included 3,4-dichloro (compound 8a ) and 3-bromo (compound 8j ), which both had a MIC of 32 μg/mL against C. albicans. nih.gov

Other research has identified different structural motifs that confer potent antifungal properties. Studies have shown that a thiosemicarbazone derivative (8 ) and an N-cyanoacetyl dihydropyridazinone derivative (17 ) displayed spectacular results in antifungal assays against Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.com The development of pyridazinone analogs as β-1,3-glucan synthase inhibitors has also been a fruitful area. nih.gov Optimization of a lead compound, 5-[4-(benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one, particularly at the sulfonamide moiety, led to the identification of derivatives with retained potent antifungal activity against Candida glabrata and Candida albicans. nih.gov

Table 2: SAR of Pyridazinone Derivatives as Antifungal Agents

Compound Key Structural Feature Target Fungi MIC (µg/mL)
8g Diarylurea; 3-Chloro on phenyl ring Candida albicans 16
8a Diarylurea; 3,4-Dichloro on phenyl ring Candida albicans 32
8j Diarylurea; 3-Bromo on phenyl ring Candida albicans 32
8 Thiosemicarbazone derivative Fusarium solani, Alternaria solani, F. semitectum Significant activity

| 17 | N-cyanoacetyl dihydropyridazinone derivative | Fusarium solani, Alternaria solani, F. semitectum | Significant activity |

SAR in Other Pharmacological Activities

Beyond antimicrobial applications, derivatives of this compound have been investigated for a range of other pharmacological effects, including analgesic, anti-inflammatory, antiviral, and antidepressant activities.

Structural Correlates for Analgesic and Anti-inflammatory Effects

The pyridazinone structure is a well-established scaffold for developing anti-inflammatory and analgesic agents, often acting as inhibitors of cyclooxygenase (COX) enzymes or phosphodiesterase type 4 (PDE4). researchgate.netmedwinpublishers.com SAR studies have been instrumental in optimizing these activities.

For a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives, potent COX-2 inhibitory activity was observed. sarpublication.com Compound 6a (2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one) was the most potent COX-2 inhibitor with an IC₅₀ value of 0.11 μM. sarpublication.com Another potent compound, 16a (2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one), also showed strong COX-2 inhibition (IC₅₀ = 0.24 μM) and demonstrated significant anti-inflammatory activity in vivo, which was higher than that of the standard drug celecoxib. sarpublication.com These findings indicate that substitutions at the N-2 and C-6 positions of the pyridazinone ring are critical for COX-2 inhibition and anti-inflammatory effects.

In another study, pyridazinone derivatives bearing an indole (B1671886) moiety were developed as PDE4 inhibitors. medwinpublishers.com The most active compound was 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one), which exhibited 64% inhibition of PDE4B at 20 μM. medwinpublishers.com This highlights the favorable contribution of the 5-methoxyindole group to PDE4 inhibition. Furthermore, a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized, with several compounds exhibiting more potent analgesic activity than aspirin (B1665792).

Table 3: SAR of Pyridazinone Derivatives as Analgesic and Anti-inflammatory Agents

Compound Key Structural Feature Target IC₅₀ (μM)
6a 2-Propyl, 6-(o-tolyloxy) substituents COX-2 0.11
16a 2-Benzyl, 6-(3,5-dimethyl-1H-pyrazol-1-yl) substituents COX-2 0.24
5a 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione COX-2 0.19

| 4ba | 4-(5-methoxy-1H-indol-3-yl), 6-methyl substituents | PDE4B | 0.251 |

SAR in Antiviral and Antidepressant Compounds

The versatility of the pyridazine framework extends to antiviral and antidepressant applications, where specific structural modifications have been shown to impart these activities.

Antiviral Activity: Research into fused pyridazine systems has yielded compounds with notable antiviral properties. In a study targeting the Hepatitis A virus (HAV), a series of pyridazine derivatives were synthesized and screened. The most effective compound was identified as 10 (4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] sarpublication.comnih.govnih.govtriazine-3(4H)-thione), demonstrating that a fused triazine-thione ring system combined with a 4-chlorophenylamino substituent at a key position is crucial for anti-HAV activity.

Another area of investigation involves imidazo[1,2-b]pyridazine (B131497) derivatives. These compounds have shown inhibitory effects against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were potent inhibitors of HCMV replication. Meanwhile, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine were identified as inhibitors of VZV replication. The SAR suggests that a 6-chloro substitution on the imidazo[1,2-b]pyridazine core is a common feature, while variations in the alkylthio side chain at position 3 modulate the specific antiviral activity against either HCMV or VZV.

Antidepressant Activity: Certain pyridazine derivatives incorporating an arylpiperazinyl moiety have shown potential antidepressant effects. This structural motif is present in the established antidepressant drug trazodone. Two specific compounds, PC4 (5-benzyl 6-methyl 2-[4-(3-trifluoro-methyl phenyl) piperazin-1-yl] methylpyridazin-3-one) and PC13 (5-benzyl 6-methyl 2-[4-(3-chlorophenyl) piperazin-1-yl] methylpyridazin-3-one), were evaluated in psychopharmacological tests. Both compounds reduced immobility time in the forced swimming test, a common indicator of antidepressant-like activity. The key structural difference between these two active compounds lies in the substitution on the terminal phenyl ring of the piperazine moiety (3-trifluoromethyl vs. 3-chloro), indicating that electron-withdrawing groups at this position are compatible with antidepressant activity.

Biological Activity and Molecular Mechanisms of Action of 3 Pyridazin 4 Yl Phenylamine Analogues

Anticancer Activities

The pyridazine (B1198779) scaffold is a key pharmacophore in the design of novel anticancer agents. Research has demonstrated that analogues based on this structure can impede cancer progression through various mechanisms, including inhibiting cell proliferation, inducing programmed cell death, and modulating critical signaling pathways.

Inhibition of Cancer Cell Proliferation in In Vitro Models

A primary indicator of the anticancer potential of 3-(Pyridazin-4-yl)phenylamine analogues is their ability to inhibit the growth of cancer cells in laboratory settings. Numerous studies have evaluated the cytotoxic and antiproliferative effects of various pyridazine derivatives against a wide panel of human cancer cell lines.

For instance, a series of novel pyridazinone derivatives bearing a benzenesulfonamide (B165840) moiety has been assessed for anticancer activity. One particular compound, designated 2h, demonstrated remarkable activity against the SR (leukemia) and NCI-H522 (non-small cell lung) cancer cell lines, with a GI₅₀ (concentration for 50% growth inhibition) value below 0.1 μM. researchgate.net This compound also showed significant activity (GI₅₀ < 1.0 μM) against a broad range of other cancer cell lines, including leukemia (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226), non-small cell lung cancer (NCI-H460), colon cancer (HCT-116, HCT-15, HT29, KM12, SW-620), CNS cancer (SF-295), melanoma (MALME-3M, M14, SK-MEL-5), ovarian cancer (OVCAR-3), and breast cancer (MCF7). researchgate.net

Similarly, other synthesized pyridazine-containing compounds have shown potent cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. bohrium.com Another study highlighted a 4-piperazin-1-yl-pyridine-3-sulfonamide derivative, which is structurally related, that exhibited moderate anticancer activity. ignited.in The compound N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) was particularly noted for its activity and selectivity against leukemia, colon cancer, and melanoma subpanels, with average GI₅₀ values from 13.6 to 14.9 µM. ignited.in

Compound ClassCell LineCancer TypeActivity (GI₅₀/IC₅₀)
Pyridazinone derivative (2h)SRLeukemia< 0.1 µM
Pyridazinone derivative (2h)NCI-H522Non-Small Cell Lung< 0.1 µM
Pyridazinone derivative (2h)MCF7Breast< 1.0 µM
Pyridazinone derivative (2h)HCT-116Colon< 1.0 µM
Pyridine-3-sulfonamide (21)VariousLeukemia13.6 µM (average)
Pyridine-3-sulfonamide (21)VariousColon Cancer14.9 µM (average)
Pyridine-3-sulfonamide (21)VariousMelanoma14.9 µM (average)
Pyridazine derivative (5b)HCT-116Colon CancerPotent Activity

Induction of Apoptosis Pathways (e.g., Caspase-3 Activation)

Beyond inhibiting proliferation, a crucial mechanism for effective anticancer agents is the induction of apoptosis, or programmed cell death. Analogues of this compound have been shown to trigger this process in cancer cells.

Studies on certain pyridazine derivatives demonstrated that they could effectively modulate apoptosis. For example, two promising compounds, IXg and IXn, were found to elevate the Bax/Bcl2 ratio, a key indicator of apoptosis induction. researchgate.net This shift in the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl2 facilitates the release of mitochondrial cytochrome c and subsequent activation of the caspase cascade. The study confirmed that the apoptotic induction in UO-31 renal cancer cells was significantly enhanced through the activation of caspase-3 by these compounds. researchgate.net

Furthermore, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was shown to induce apoptosis in A549 lung cancer cells. biomedpharmajournal.org Flow cytometry analysis revealed that treatment with PPD-1 led to a significant increase in the population of apoptotic cells (10.06%) compared to untreated cells (0.57%). biomedpharmajournal.org This induction of apoptosis is a key component of its antitumor activity. biomedpharmajournal.org

Modulation of Key Signaling Pathways (e.g., Src, MAPK)

The anticancer effects of pyridazine analogues are often rooted in their ability to interfere with specific molecular signaling pathways that are crucial for cancer cell survival and proliferation. The Src and Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical targets.

Src Pathway Inhibition: The Src family of kinases (SFKs) are key regulators of cell proliferation, differentiation, and survival. C-terminal Src Kinase (CSK) acts as a negative regulator of SFKs. The discovery of pyridazinone-based compounds as inhibitors of CSK presents a strategic approach to cancer therapy. nih.gov By inhibiting CSK, these compounds can modulate T-cell activation, which is of interest for immuno-oncology applications. nih.gov A screening effort identified a pyridazinone lead compound which, after optimization, yielded a derivative (compound 13) with potent activity in both biochemical and cellular assays, demonstrating its ability to influence signaling pathways regulated by Src-family kinases. nih.gov

MAPK Pathway Inhibition: The p38 MAPK pathway is another crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is often linked to cancer. Several trisubstituted pyridazine derivatives have been synthesized and evaluated as potent in vitro inhibitors of p38 MAPK. nih.gov These compounds exhibited significant inhibitory activity, with IC₅₀ values ranging from 1 to 20 nM, highlighting their potential to disrupt this key cancer-related pathway. nih.govresearchgate.net

In Vivo Antitumor Efficacy in Preclinical Models (e.g., Xenograft Studies)

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. Several pyridazine analogues have demonstrated significant antitumor effects in preclinical animal models.

In one study, a pyridazine derivative, compound 9e, was investigated for its in vivo anticancer activity using the Ehrlich ascites carcinoma (EAC) solid tumor model in mice. researchgate.net The administration of this compound resulted in a noticeable reduction in the mean tumor volume and induced necrosis within the tumor, without showing signs of toxicity in the treated animals. researchgate.netbohrium.com Another investigation focused on a 3-(fluoro-imidazolyl)pyridazine derivative, compound A4, which was identified as a potent STING (Stimulator of Interferon Genes) agonist. nih.gov Systemic administration of compound A4 led to significant tumor regression in a B16.F10 melanoma tumor-bearing mouse model, demonstrating its potent in vivo antitumor effects mediated through the activation of the innate immune system. nih.gov

Effects on DNA Repair Mechanisms (e.g., MGMT Promoter Methylation)

The O6-methylguanine-DNA methyltransferase (MGMT) gene encodes a DNA repair protein that protects tumor cells from alkylating agents. researchgate.net Silencing of the MGMT gene via promoter methylation is a key biomarker, particularly in glioblastoma, as it correlates with increased sensitivity to chemotherapy and improved patient survival. nih.govnih.gov This epigenetic modification prevents the repair of DNA damage induced by certain anticancer drugs. researchgate.net

While MGMT promoter methylation is a well-established mechanism of action for sensitizing tumors to specific chemotherapies, a direct link between the activity of this compound analogues and the modulation of MGMT promoter methylation has not been extensively reported in the available scientific literature. The primary anticancer mechanisms for this class of compounds appear to be centered on the inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling kinases.

Antimicrobial Activities

In addition to their anticancer properties, pyridazine derivatives have been recognized for their potential as antimicrobial agents. The heterocyclic pyridazine ring is a versatile scaffold for the development of new compounds aimed at combating bacterial and fungal infections.

Several studies have reported the synthesis and evaluation of pyridazine analogues for their antimicrobial activity. In one such study, newly synthesized pyrazolo-pyridazine derivatives were screened for their in vitro antibacterial and antifungal properties against six microbial strains. ignited.in Compounds 4d, 4e, and 4f showed significant antibacterial activity, while compounds 4c and 4d displayed notable antifungal activity. Specifically, compound 4d, 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, was identified as a lead compound with a broad spectrum of antimicrobial action. ignited.in

Another series of bis-pyridazinone derivatives were screened for their activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.org Compound IIIa was found to have excellent antibacterial activity against Staphylococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). The same study also identified derivative IIId as having very good antifungal activity. biomedpharmajournal.org Further research has consistently shown that various pyridazine derivatives possess a range of antibacterial and antifungal activities. researchgate.netresearchgate.net

Compound ClassTarget MicroorganismActivity
Pyrazolo-pyridazine (4d)Various Bacteria & FungiBroad Spectrum
Pyrazolo-pyridazine (4e, 4f)Various BacteriaSignificant
Pyrazolo-pyridazine (4c)Various FungiPotential
Bis-pyridazinone (IIIa)S. pyogenes (Gram +)Excellent
Bis-pyridazinone (IIIa)E. coli (Gram -)Excellent
Bis-pyridazinone (IIId)Various FungiVery Good

Antibacterial Spectrum and Efficacy (Gram-Positive and Gram-Negative Strains)

Analogues based on the pyridazine and pyridazinone core have demonstrated a broad spectrum of antibacterial activity, with varying efficacy against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.gov Studies have evaluated these compounds against a panel of clinically relevant pathogens, including Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.org

The antibacterial efficacy is significantly influenced by the nature and position of substituents on the core structure. For instance, in one study of 6-phenyl–pyridazin-3-one derivatives, compound IIIa, a bis-pyridazinone, showed excellent activity against the Gram-positive S. pyogenes and the Gram-negative E. coli. biomedpharmajournal.org Another series of 4-(aryl)-6-phenylpyridazin-3(2H)-ones also showed moderate to significant activity, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 36.21 µM against various bacterial strains. nih.gov Specifically, a derivative featuring a fluorine atom at the para position of the aryl ring (compound 7) was particularly effective against all tested bacteria. nih.gov In contrast, introducing an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring tended to decrease antibacterial activity. nih.gov

Other studies on related heterocyclic structures like triazolo[4,3-a]pyrazine derivatives also confirmed antibacterial potential, with some compounds showing MIC values as low as 16-32 μg/mL against E. coli and S. aureus. mdpi.com

Table 1: Antibacterial Activity of Selected Pyridazine Analogues

Compound Series Test Organism Activity/MIC Source
6-Phenyl–pyridazin-3-one Derivatives S. pyogenes (Gram +) Excellent (Compound IIIa) biomedpharmajournal.org
E. coli (Gram -) Excellent (Compound IIIa) biomedpharmajournal.org
S. aureus (Gram +) Good (Compound IIIb) biomedpharmajournal.org
4-(Aryl)-6-phenylpyridazin-3(2H)-ones Various Bacteria MIC = 3.74–36.21 µM nih.gov
All Tested Bacteria Effective (Compound 7) nih.gov
Triazolo[4,3-a]pyrazine Derivatives E. coli (Gram -) MIC = 16 μg/mL (Compound 2e) mdpi.com
S. aureus (Gram +) MIC = 32 μg/mL (Compound 2e) mdpi.com

Antifungal Spectrum and Efficacy

Certain pyridazine analogues have also been evaluated for their antifungal properties, demonstrating activity against pathogenic fungi such as Aspergillus niger and Candida albicans. biomedpharmajournal.org In a screening of synthesized 6-phenyl–pyridazin-3-one derivatives, compound IIId was found to possess very good antifungal activity. biomedpharmajournal.org Another derivative, compound IIIa, showed good activity against both A. niger and C. albicans. biomedpharmajournal.org

The structural relationship between different isomers and their activity has been noted, with cis-isomers often being more active than their trans- counterparts. nih.gov In pyrrolopyridazine series, saturated compounds demonstrated higher activity against Candida albicans compared to aromatic derivatives. nih.gov This suggests that the three-dimensional structure and degree of saturation of the ring system are critical determinants of antifungal efficacy.

Table 2: Antifungal Activity of Selected Pyridazine Analogues

Compound Series Test Organism Activity Source
6-Phenyl–pyridazin-3-one Derivatives A. niger & C. albicans Very Good (Compound IIId) biomedpharmajournal.org
A. niger & C. albicans Good (Compound IIIa) biomedpharmajournal.org
Saturated Pyrrolopyridazines C. albicans Stronger activity than aromatic derivatives nih.gov

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound analogues exert their antimicrobial effects are not fully elucidated but are believed to involve the inhibition of essential microbial enzymes or interference with cellular structures. nih.govmdpi.com Molecular docking studies on related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, suggest a potential mechanism involving the inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis. mdpi.com Other proposed mechanisms for different heterocyclic antimicrobials include the inhibition of bacterial DNA gyrase and topoisomerase IV, which are necessary for DNA replication. mdpi.com

For many antimicrobial peptides, the mechanism involves interaction with and disruption of the bacterial cell membrane. nih.govmdpi.com Some peptides can form pores or channels (barrel-stave or toroidal-pore models) in the membrane, leading to leakage of cellular contents and cell death. nih.govmdpi.com Others may translocate across the membrane to interact with intracellular targets, such as inhibiting the synthesis of DNA, RNA, or proteins. nih.gov While these mechanisms are described for a broad range of antimicrobial agents, they provide a plausible framework for understanding the potential actions of pyridazine-based compounds.

Enzyme and Receptor Modulation

Kinase Inhibitory Profiles and Selectivity (e.g., Src, MAPK, TYK2, VEGFR-2)

Analogues of this compound are potent modulators of various protein kinases, which are critical regulators of cellular processes. Their ability to selectively inhibit specific kinases makes them attractive candidates for therapeutic development.

Src Kinase: Pyridazinone derivatives have been identified as inhibitors of C-terminal Src kinase (CSK), a negative regulator of T cell activation. nih.gov The inhibition of Src family kinases is a strategy explored in neuroinflammation and cancer. d-nb.infofrontiersin.org Certain 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which share structural similarities, have also been reported as potent Src kinase inhibitors. nih.gov

MAPK: Trisubstituted pyridazines have been synthesized and evaluated as in vitro inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways. nih.gov A variety of these analogues demonstrated high potency, with IC50 values in the low nanomolar range (1-20 nM). nih.gov

TYK2: Imidazo[1,2-b]pyridazine (B131497) derivatives have emerged as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.govresearchgate.netnih.gov Tyk2 is a key mediator for pro-inflammatory cytokines like IL-12, IL-23, and type I interferons. nih.govmdpi.com These compounds achieve high selectivity by binding to the regulatory pseudokinase (JH2) domain rather than the highly conserved catalytic (JH1) domain, thus avoiding off-target effects on other JAK family members. nih.govresearchgate.netmdpi.com

VEGFR-2: The pyridazine scaffold is found in inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.govsemanticscholar.org The design of these inhibitors often incorporates a heteroaromatic core that binds to the ATP-binding site of the kinase. nih.govsemanticscholar.org Multi-target inhibitors that also block other angiogenic receptors like TIE-2 and EphB4 have been developed. nih.gov

Table 3: Kinase Inhibitory Activity of Selected Pyridazine Analogues

Compound Class Target Kinase Potency (IC50) Source
Pyridazinone derivatives C-terminal Src Kinase (CSK) Potent cellular activity nih.gov
Trisubstituted pyridazines p38 MAPK 1–20 nM nih.gov
Imidazo[1,2-b]pyridazine derivatives Tyk2 (via JH2 domain) Potent and selective nih.govnih.gov
Pyrazolo[3,4-d]pyrimidine derivatives VEGFR-2 Potent inhibition nih.gov

Phosphodiesterase (PDE) Inhibition

Pyridazine and pyridazinone derivatives have been identified as inhibitors of phosphodiesterase (PDE) enzymes, which are responsible for hydrolyzing cyclic nucleotides like cAMP and cGMP. researchgate.net Inhibition of these enzymes elevates intracellular second messenger levels, impacting various signaling pathways. mdpi.com Specifically, pyridazine compounds have shown inhibitory activity against PDE-III, PDE-IV, and PDE-V. researchgate.net

Pyridazinone derivatives bearing an indole (B1671886) moiety have been developed as potential inhibitors of PDE4, a target for treating inflammatory respiratory diseases like COPD and asthma. nih.gov One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated promising selective activity against the PDE4B isoform with an IC50 value of 251 ± 18 nM. nih.gov

Table 4: PDE Inhibitory Activity of a Pyridazinone Analogue

Compound Target Enzyme Potency (IC50) Source
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one PDE4B 251 ± 18 nM nih.gov

Monoamine Oxidase (MAO) Inhibition

A significant area of research has focused on pyridazinone derivatives as inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform. mdpi.comnih.govnih.gov MAO-B is a key enzyme in the metabolism of dopamine (B1211576), and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com

Several series of pyridazinone derivatives have been synthesized and found to be potent and highly selective MAO-B inhibitors. mdpi.com For example, compound TR16, a pyridazinone derivative, was identified as a potent, competitive, and reversible MAO-B inhibitor with an IC50 value of 0.17 μM and a selectivity index (SI) for MAO-B over MAO-A of over 235. mdpi.com Similarly, in a series of pyridazinobenzylpiperidine derivatives, compound S5 was the most potent MAO-B inhibitor with an IC50 of 0.203 μM and an SI of 19.04. nih.gov These studies consistently show that most synthesized compounds exhibit much higher inhibition of MAO-B compared to MAO-A. mdpi.comnih.gov

Table 5: MAO-B Inhibitory Activity of Selected Pyridazinone Analogues

Compound Series Lead Compound MAO-B IC50 Selectivity Index (MAO-A/MAO-B) Source
Substituted Pyridazinones TR16 0.17 µM > 235.29 mdpi.com
TR2 0.27 µM 84.96 mdpi.com
Pyridazinobenzylpiperidines S5 0.203 µM 19.04 nih.gov
S16 0.979 µM > 10.21 nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Agonism

Analogues of this compound have been investigated for their activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. mdpi.com

Certain pyridazine analogues of epibatidine, a potent nAChR agonist, have demonstrated significant agonist activity. researchgate.net Specifically, exo-2-(pyridazin-4-yl)-7-azabicyclo[2.2.1]heptane and its N-methyl derivative were found to be highly active, retaining much of the potency of epibatidine. researchgate.net These compounds showed improved selectivity for the α4β2 nAChR subtype over the α3β4 subtype. researchgate.net

Furthermore, a series of 6-chloropyridazin-3-yl derivatives featuring diazabicyclo-octane, -heptane, piperazine, and homopiperazine (B121016) moieties have been synthesized and shown to possess high affinity for neuronal nAChRs, with Ki values in the nanomolar range. acs.org Molecular modeling studies of these compounds have provided insights into the pharmacophoric distances compatible with high affinity for α4β2 receptors. acs.org While some pyridazine derivatives have been explored for their muscle relaxant properties through interaction with muscarinic acetylcholine receptors, the primary focus in this context remains on their nicotinic receptor activity. benthamdirect.com

Table 1: Nicotinic Acetylcholine Receptor Activity of Pyridazine Analogues
Compound ClassSpecific AnaloguesKey FindingsReference
Pyridazine analogues of epibatidineexo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptane and its N-methyl derivativePotent nAChR agonists with improved selectivity for the α4β2 subtype. researchgate.net
6-Chloropyridazin-3-yl derivativesDerivatives of 3,8-diazabicyclo[3.2.1]octane, 2,5-diazabicyclo[2.2.1]heptane, piperazine, and homopiperazineHigh affinity for neuronal nAChRs with Ki values in the nanomolar range. acs.org

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.gov A number of pyridazine analogues have been identified as inhibitors of PTP1B. nih.govnih.gov

A series of novel pyridazine analogues have been shown to act as reversible, non-competitive inhibitors of PTP1B, with most compounds exhibiting potencies in the low micromolar range. nih.gov This non-competitive binding suggests the existence of an alternative inhibitory site on the enzyme. nih.gov One particular advantage of this class of compounds is their lack of a negative charge, which contributes to high permeability across cell membranes. nih.gov Certain analogues demonstrated high selectivity for PTP1B over other protein tyrosine phosphatases such as TCPTP and LAR. nih.gov For instance, compound 12mp showed a 20-fold selectivity for PTP1B. nih.gov In cellular assays, these selective analogues were found to enhance insulin-stimulated insulin receptor phosphorylation. nih.gov

The mechanism of action for some pyridazine analogues involves the catalytic oxidation of a reducing agent, which generates hydrogen peroxide. nih.gov This hydrogen peroxide then oxidizes the active site cysteine of PTP1B, leading to the inactivation of the enzyme. nih.gov

Table 2: PTP1B Inhibitory Activity of Pyridazine Analogues
Compound ClassMechanism of ActionSelectivityCellular EffectReference
Novel pyridazine analoguesReversible, non-competitive inhibition. nih.gov Some act via catalytic oxidation and generation of hydrogen peroxide. nih.govHigh selectivity for PTP1B over other PTPases (e.g., TCPTP, LAR). nih.govIncreased insulin-stimulated insulin receptor phosphorylation. nih.gov nih.govnih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Analogues of this compound have also been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are crucial in the metabolic pathways of arachidonic acid, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

Recent studies have focused on the development of hybrid molecules that combine the pyridazine and pyrazole (B372694) pharmacophores. nih.govrsc.org These hybrids have been designed to act as selective COX-2 inhibitors. nih.govrsc.org The rationale behind this design is that the bulkier pyrazole-pyridazine core can be selectively accommodated in the active site of the COX-2 enzyme over the COX-1 isoform, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, certain trimethoxy derivatives of pyrazole-pyridazine hybrids demonstrated more potent COX-2 inhibitory action than the standard drug celecoxib, with IC50 values of 1.50 and 1.15 μM. rsc.org

In addition to COX-2 inhibition, some pyridazinone derivatives have been identified as dual inhibitors of COX-2 and 15-LOX, coupled with a high level of inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.net This dual-action profile suggests a broad-spectrum anti-inflammatory potential.

Table 3: COX and 5-LOX Inhibitory Activity of Pyridazine Analogues
Compound ClassTarget EnzymesKey FindingsReference
Pyrazole-pyridazine hybridsCOX-2Trimethoxy derivatives showed higher COX-2 inhibitory activity than celecoxib. rsc.org
Pyridazinone derivativesCOX-2 and 15-LOXDemonstrated dual inhibition and high TNF-α inhibitory activity. researchgate.net

Other Investigated Biological Activities

Antihypertensive and Diuretic Effects

The pyridazine nucleus is present in several compounds with cardiovascular activity. nih.gov A number of 3-hydrazinopyridazine derivatives have been synthesized and shown to possess significant antihypertensive activity. nih.gov One of the most potent compounds in a series of bicyclic 3-hydrazinopyridazines is l-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido-[4,3-c]pyridazine, which has undergone clinical trials. nih.gov

Another analogue, 3-hydrazino-6-[N, N-bis (2-hydroxyethyl) amino]-pyridazine (L 6150), has been identified as an antihypertensive vasodilator. researchgate.net In studies with hypertensive rats, this compound demonstrated a sustained antihypertensive effect. researchgate.net Furthermore, this compound, along with other hydrazinopyridazines, was found to decrease urine volume and the excretion of electrolytes, indicating an antidiuretic effect. researchgate.net

Antithrombotic and Anticoagulant Properties

The potential of pyridazine analogues in the management of thrombotic events has been explored through the investigation of their antiplatelet and anticoagulant activities. Several pyridazine and pyridazinone derivatives have been reported to possess antiplatelet and antithrombotic properties. sarpublication.com For instance, some 5H-indeno[1,2-c]pyridazinones have been synthesized and evaluated for their antithrombotic effects. researchgate.net

While direct anticoagulant activity of this compound analogues is not extensively detailed, related heterocyclic compounds have shown promise. For example, pyrazinyl-substituted aminoazoles have been developed as covalent inhibitors of thrombin, a key enzyme in the coagulation cascade, demonstrating anticoagulant efficacy in plasma coagulation assays. acs.org This suggests that the broader class of diazine heterocycles warrants further investigation for anticoagulant properties.

Cardiotonic and Anticonvulsant Potentials

The diverse pharmacological profile of pyridazine derivatives extends to cardiotonic and anticonvulsant activities. nih.govsarpublication.com

Cardiotonic Potential:

A series of novel pyridazine derivatives, structurally related to the bipyridine cardiotonics amrinone (B1666026) and milrinone, have been synthesized. nih.gov The replacement of one or both of the pyridine (B92270) rings in these established cardiotonic agents with a 1,2-diazine (pyridazine) system led to an enhancement of in vitro cardiotonic activity. nih.gov Additionally, certain 4,5-dihydro-3(2H)pyridazinones have been investigated as potent positive inotropes. researchgate.net

Anticonvulsant Potential:

Numerous pyridazine and pyridazinone derivatives have been screened for anticonvulsant activity. nih.govsarpublication.comresearchgate.net A study on novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones identified several compounds with significant protection against maximal electroshock (MES)-induced seizures. nih.gov The most potent compound in this series was 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione, with an ED50 of 44.7 mg/kg. nih.gov However, these compounds were not effective in the subcutaneous pentylenetetrazole (sc-Met) seizure threshold test. nih.gov

Table 4: Cardiotonic and Anticonvulsant Potentials of Pyridazine Analogues
ActivityCompound ClassKey FindingsReference
CardiotonicPyridazine analogues of amrinone/milrinoneReplacement of pyridine with a pyridazine ring enhanced in vitro cardiotonic activity. nih.gov
Anticonvulsant1-substituted-1,2-dihydro-pyridazine-3,6-dionesProvided significant protection against MES-induced seizures. nih.gov

Antileishmanial Activity

Analogues featuring pyridazine and structurally similar heterocyclic cores have demonstrated notable activity against Leishmania parasites, the causative agents of leishmaniasis. Research into pyrazolopyridine derivatives, which share a bicyclic structure with some pyridazine analogues, has identified compounds with potent antileishmanial effects.

For instance, certain 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters have been synthesized and tested against the promastigote forms of Leishmania amazonensis. nih.gov The results highlighted that compounds substituted with a 3'-diethylaminomethyl group were particularly active, with IC50 values as low as 0.12 µM. nih.gov Similarly, a series of pyrazolo[dihydro]pyridines were evaluated for their efficacy against visceral leishmaniasis, with some compounds showing greater activity against intracellular amastigotes than the standard drug miltefosine. nih.govacs.org One promising compound from this series demonstrated over 91% clearance of splenic and over 93% clearance of liver parasitic burden in a Leishmania donovani/BALB/c mouse model. nih.govacs.org

The mechanism of action for some of these related compounds involves the induction of programmed cell death in the parasite, characterized by a loss of mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.govacs.org

Table 1: Antileishmanial Activity of Selected Pyrazolopyridine Analogues

CompoundTarget SpeciesFormIC50 (µM)
3'-diethylaminomethyl-substituted anilinopyrazolopyridine (21)L. amazonensisPromastigote0.39 nih.gov
3'-diethylaminomethyl-substituted anilinopyrazolopyridine (22)L. amazonensisPromastigote0.12 nih.gov
Pyrazolo[dihydro]pyridine (6j)L. donovaniIntracellular AmastigoteMore active than Miltefosine nih.govacs.org

Immunomodulatory Effects

The pyridazine scaffold is integral to various molecules that exhibit immunomodulatory and anti-inflammatory properties. These effects are often achieved by targeting key enzymes and signaling pathways involved in the inflammatory response. Fused pyridopyridazine (B8481360) derivatives have been identified as inhibitors of protein kinases, such as p38 kinase, which are implicated in inflammatory conditions like rheumatoid arthritis. scirp.org

The immunomodulatory effects of these compounds can also manifest through the regulation of cytokines. For example, in studies of structurally related pyrrole (B145914) derivatives, repeated administration led to a significant decrease in the pro-inflammatory cytokine TNF-α and a marked increase in the anti-inflammatory cytokine TGF-β1. nih.gov This selective modulation of cytokine profiles highlights a potential mechanism by which pyridazine-containing molecules could exert their immunomodulatory effects, helping to resolve inflammation. nih.gov

Molecular Targets and Interaction Mechanisms

The biological activity of this compound analogues is dictated by their interactions with specific biomolecular targets. The pyridazine ring plays a crucial role in mediating these interactions through a combination of coordination chemistry and non-covalent forces.

Elucidation of Specific Protein Targets

Derivatives of the pyridazine heterocycle have been shown to interact with a range of protein targets, leading to the modulation of their biological function. One important class of targets is protein kinases. For example, the fused imidazo[1,2-b]pyridazine ring system is a structural feature of ponatinib, a multi-targeted tyrosine kinase inhibitor. nih.gov The discovery of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors further underscores the potential of this scaffold in targeting kinases involved in inflammatory signaling pathways. science.gov

Another significant target for pyridazine-containing compounds is the Stimulator of Interferon Genes (STING) protein, which is crucial for activating innate immune responses. nih.gov Certain 3-(fluoro-imidazolyl) pyridazine derivatives have been identified as potent STING agonists, demonstrating the ability to trigger immune activation, which has therapeutic implications for cancer immunotherapy. nih.gov

Furthermore, pyridazinone-functionalized phenylalanine analogues have been developed as antagonists of integrin receptors, specifically α4β1 and α4β7. drexel.edu These cell adhesion molecules are involved in lymphocyte trafficking, and their inhibition represents a therapeutic strategy for inflammatory diseases. drexel.edu

Role of Coordination with Metal Ions

The adjacent nitrogen atoms in the pyridazine ring make it an effective ligand for coordinating with metal ions. nih.govacs.orgresearchgate.net This property is significant as the formation of metal complexes can enhance the biological activity of the organic ligand. nih.govscispace.com Pyrazine (B50134), an isomer of pyridazine, has been shown to form coordination complexes with various metal ions, and this interaction is a recognized binding mode for pyrazine-based ligands with protein targets. nih.govacs.orgresearchgate.net

Spectroscopic and quantum chemical studies have shown that the pyridazine ring can interact with metallic atoms through both forward and backward donation of electrons. science.gov This coordination chemistry is leveraged in the design of novel therapeutic and diagnostic agents. nih.gov For instance, metal complexes of porphyrins, which feature four central nitrogen atoms capable of chelation, are studied for their interactions with biological molecules, highlighting the importance of metal coordination in supramolecular chemistry and drug design. mdpi.com

Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are fundamental to the mechanism of action of pyridazine-containing compounds, governing their recognition and binding to biological targets. nih.govacs.org The pyridazine ring possesses unique physicochemical properties that facilitate these interactions, including a high dipole moment and robust, dual hydrogen-bonding capacity. nih.gov

The two adjacent nitrogen atoms in the pyridazine ring act as strong hydrogen bond acceptors, a property that is unique among the diazine isomers. nih.gov This allows for potent and sometimes dual hydrogen-bonding interactions with target proteins. nih.gov A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) confirms that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom as an acceptor. nih.govacs.orgresearchgate.net

In addition to hydrogen bonding, the aromatic nature of the pyridazine ring allows it to participate in π-π stacking interactions with aromatic residues of proteins, such as tyrosine or phenylalanine. nih.govresearchgate.net For example, X-ray crystallography has revealed that the pyridazine ring of the antiviral compound pirodavir (B1678457) appears to π-stack with a tyrosine residue in the binding pocket of the HRV capsid protein. nih.gov These combined non-covalent forces, including hydrogen bonds and π-interactions, are crucial for the stable and specific binding of this compound analogues to their molecular targets. nih.govnih.govacs.orgresearchgate.net

Emerging Research Applications and Future Directions

Applications in Materials Science

The inherent electronic characteristics of the pyridazinyl-phenylamine core make it a compelling candidate for the development of advanced functional materials. The interplay between the electron-rich phenylamine and the electron-poor pyridazine (B1198779) ring can be exploited to create materials with tailored redox and photophysical properties.

Redox-Active Ligands in Coordination Frameworks and MOFs

The 3-(Pyridazin-4-yl)phenylamine structure contains the necessary components to function as a redox-active ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The amine group, particularly within a larger triarylamine structure, can be readily oxidized and reduced, providing a redox center. Simultaneously, the nitrogen atoms of the pyridazine ring offer ideal coordination sites for binding to metal ions.

While direct studies on this compound in MOFs are limited, research on analogous structures provides strong evidence of its potential. For example, the related ligand tris[4-(pyridin-4-yl)phenyl]amine (NPy3), which features a central triphenylamine (B166846) core functionalized with pyridyl groups, has been successfully incorporated into MOFs. researchgate.net In these frameworks, the triarylamine core undergoes reversible one-electron oxidation to form a stable radical cation. researchgate.net This redox activity allows for the modulation of the material's electronic and optical properties, such as fluorescence, as a function of its oxidation state. researchgate.net The pyridazinyl-phenylamine scaffold could similarly be used to design MOFs where redox events at the amine center, controlled by an external voltage, alter the framework's properties for applications in chemical sensing or electrochromic devices.

Table 1: Examples of Pyridyl-Amine Ligands in Redox-Active Frameworks

Ligand Metal Ion Framework Type Key Property
tris[4-(pyridin-4-yl)phenyl]amine (NPy3) Zn(II) Metal-Organic Framework (MOF) Reversible oxidation of the amine core. researchgate.net

Opto-Electronic Properties (e.g., Fluorescent Sensors, Electroluminescent Materials)

The structure of this compound suggests its utility in opto-electronic materials, which rely on the absorption and emission of light. The molecule can be described as a donor-acceptor (D-A) system, where the phenylamine group acts as the electron donor and the electron-deficient pyridazine ring serves as the electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process in many fluorescent and electroluminescent materials.

Derivatives of triphenylamine, a related donor structure, are widely used in organic light-emitting diodes (OLEDs) as hole-transporting or emissive materials. elsevierpure.com When combined with electron-accepting heterocycles like quinoxaline (B1680401) or pyridopyrazine (structurally similar to pyridazine), they form bipolar compounds with tunable emission characteristics. rsc.orgdntb.gov.ua These D-A molecules often exhibit solvatochromism, where the color of their emission changes with solvent polarity, indicating a change in the dipole moment upon excitation, which is characteristic of ICT. rsc.org This property is valuable for creating chemical sensors, where interaction with an analyte can alter the local environment and produce a detectable change in fluorescence. nih.gov

For example, various fluorescent sensors based on triphenylamine derivatives have been developed for the detection of thiophenols, while pyrazoloquinoline derivatives have been used to sense zinc ions. nih.govsemanticscholar.org The underlying principle often involves the modulation of the ICT process or photoinduced electron transfer (PET) upon analyte binding. semanticscholar.org The pyridazinyl-phenylamine scaffold could be similarly functionalized to create novel fluorescent sensors for specific ions or molecules.

Table 2: Opto-Electronic Properties of Related Donor-Acceptor Systems

Donor Moiety Acceptor Moiety Application Emission Color Range
Triphenylamine Oxadiazole OLED Emitter Blue-Green elsevierpure.com
Triarylamine Quinoxaline OLED Emitter Green to Yellow/Orange rsc.org

Agricultural Applications

The pyridazine heterocycle is a common feature in molecules developed for the agrochemical industry. Its derivatives have been investigated for various applications, including the regulation of plant growth and herbicidal action.

Role as Plant Growth Regulators

Research has indicated that various pyridazine derivatives can influence plant development. researchgate.net Certain synthesized pyridazine compounds have demonstrated stimulatory effects on the growth of common bean (Phaseolus vulgaris L.) plants. researchgate.net In preliminary screenings, these compounds were observed to affect germination, morphogenesis, and the activity of enzymes like peroxidase. researchgate.net Notably, treatment with specific pyridazine derivatives led to an increase in the lignan (B3055560) content of the plants, suggesting an influence on secondary metabolic pathways involved in plant defense and development. researchgate.net While the precise role of the this compound structure has not been elucidated, the established activity of the pyridazine core suggests this is a viable area for future investigation.

Herbicidal Properties

The pyridazine scaffold is present in numerous compounds with herbicidal activity. nih.gov Many of these herbicides act by inhibiting key plant enzymes. A prominent target is protoporphyrinogen (B1215707) oxidase (PPO), an enzyme essential for chlorophyll (B73375) and heme biosynthesis. Inhibition of PPO leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane damage and plant death. nih.gov

Studies have explored the structure-activity relationships of pyridazine-based herbicides. For instance, a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives showed potent herbicidal effects. nih.gov The research concluded that a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group on the associated benzene (B151609) ring were critical for high activity. nih.gov More recent work on biaryl-pyridazinone/phthalimide derivatives has identified new PPO inhibitors with excellent herbicidal activity against weeds like Amaranthus retroflexus and Abutilon theophrasti, even at low application rates. nih.gov These findings underscore the potential of the pyridazine core, as found in this compound, as a foundational element for designing new herbicidal agents.

Table 3: Examples of Herbicidal Pyridazine Derivatives

Derivative Class Target Weeds Mechanism of Action
3-(Substituted phenoxy)pyridazines Broadleaf plants Bleaching nih.gov
Biaryl-pyridazinone/phthalimides Amaranthus retroflexus, Echinochloa crus-galli PPO Inhibition nih.gov

Advanced Drug Discovery Concepts

In medicinal chemistry, the pyridazine ring is recognized as a valuable heterocycle for drug design. nih.gov It is often considered a "privileged structure" due to its ability to interact with multiple biological targets and its favorable physicochemical properties, such as reduced lipophilicity compared to a phenyl ring. nih.govnih.gov The pyridazinyl-phenylamine scaffold combines the key features of the pyridazine ring with the phenylamine group, a common motif in kinase inhibitors.

The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, which is crucial for binding to protein targets. nih.gov This scaffold has been successfully incorporated into inhibitors of various enzymes. For example, the 4-(phenylamino)pyrazolo[3,4-d]pyrimidine scaffold, which is structurally analogous to pyridazinyl-phenylamine, has proven to be a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGF-R) tyrosine kinase, a key target in cancer therapy. nih.gov

More broadly, pyridazine-based scaffolds are being explored for a range of therapeutic targets. Recent research has led to the discovery of potent NLRP3 inflammasome inhibitors based on pyridazine structures for treating inflammatory diseases. nih.gov Additionally, 4-amino-pyridazin-3(2H)-one has been identified as a novel scaffold for inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. nih.govresearchgate.net These examples highlight the versatility of the pyridazine core and suggest that this compound could serve as a valuable starting point for the design of new therapeutic agents targeting a wide array of proteins.

Table 4: The Pyridazine Scaffold in Drug Discovery

Target Class Example Scaffold Therapeutic Area
Tyrosine Kinases (EGF-R) 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine Oncology nih.gov
NLRP3 Inflammasome Substituted Pyridazines Inflammatory Diseases nih.gov
Fatty Acid-Binding Protein 4 (FABP4) 4-Amino-pyridazin-3(2H)-one Metabolic Diseases, Oncology researchgate.net

Bioisosterism in Lead Optimization

Bioisosterism, the strategy of substituting one chemical group with another that has similar physical or chemical properties, is a cornerstone of lead optimization in drug discovery. researchgate.netresearchgate.net This process aims to fine-tune the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. nih.gov The pyridazine ring, a key component of this compound, is frequently employed as a bioisostere for the more common phenyl ring. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

In the context of this compound, the pyridazine moiety can serve as a bioisosteric replacement for other aromatic systems to address common issues encountered during lead optimization, such as high lipophilicity, poor solubility, and rapid metabolism. acs.orgnih.gov The specific arrangement of the phenyl and pyridazinyl rings in this compound provides a rigid scaffold that can be systematically modified to explore structure-activity relationships (SAR) and optimize interactions with a biological target.

Key Physicochemical Properties Influenced by Pyridazine Bioisosterism:

Property Effect of Phenyl to Pyridazine Replacement Reference
Lipophilicity (LogP) Generally decreases, can be reduced by up to two log units. cambridgemedchemconsulting.com
Solubility Often improves due to increased polarity. cambridgemedchemconsulting.com
Metabolic Stability Can be enhanced by reducing susceptibility to CYP-mediated oxidation. cambridgemedchemconsulting.com
Hydrogen Bonding The nitrogen atoms act as hydrogen bond acceptors, offering new interaction points. nih.govnih.gov

| Dipole Moment | Possesses a larger dipole moment than benzene, which can influence molecular interactions. | nih.gov |

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govresearchgate.net This approach begins with the screening of low-molecular-weight compounds, or "fragments," which typically bind with low affinity to the biological target. nih.govresearchgate.net These initial hits are then grown, linked, or merged to develop more potent, lead-like molecules. nih.gov

The structure of this compound makes it highly relevant to FBDD in several ways. With a molecular weight below 300 Da, it can itself be considered a fragment and included in screening libraries. Its constituent parts, aminophenyl and pyridazine, are common motifs in known drugs, making it an attractive starting point for library design.

More significantly, the this compound scaffold can be a product of a fragment-growing or linking strategy. For example, a smaller fragment, such as 4-aminopyridazine, could be identified as a binder to a target protein. Medicinal chemists could then elaborate on this fragment by adding the phenylamine group to pick up additional interactions in the binding pocket, a process known as "fragment growing." nih.gov This systematic elaboration allows for the efficient exploration of the chemical space around the initial fragment hit to achieve a significant improvement in potency. acs.org The defined connection points on both the pyridazine and phenyl rings provide clear vectors for chemical modification and optimization.

Multi-Target-Directed Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The multi-target-directed ligand (MTDL) approach aims to design single molecules that can modulate several targets simultaneously, potentially offering improved therapeutic efficacy and a lower propensity for drug resistance compared to single-target agents or combination therapies. nih.gov

The this compound scaffold is well-suited for the development of MTDLs. The distinct chemical nature of the pyridazine and phenylamine rings, along with their available positions for substitution, allows for the incorporation of different pharmacophoric elements required for interacting with multiple targets.

For instance, the amine group on the phenyl ring can be functionalized to interact with one target, while substituents can be added to the pyridazine ring to engage a second target. The core scaffold acts as a rigid framework to hold these pharmacophores in the correct spatial orientation for optimal binding to their respective targets. Pyridazine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects, highlighting the versatility of this heterocyclic system in targeting diverse biological systems. rjptonline.org This inherent biological promiscuity of the pyridazine core makes it an attractive starting point for designing ligands with a multi-target profile.

Conclusion and Future Perspectives in the Research of 3 Pyridazin 4 Yl Phenylamine

Summary of Key Academic Contributions

Currently, the principal academic contribution to the understanding of 3-(Pyridazin-4-yl)phenylamine is its documentation in chemical databases such as PubChem. nih.gov This documentation provides theoretically computed properties which offer a foundational, albeit non-experimental, glimpse into the molecule's characteristics. These computational predictions represent the extent of the readily available scientific information. There is a conspicuous absence of published research detailing its synthesis, spectroscopic analysis, reactivity, or biological activity. Consequently, its primary academic contribution is its existence as a cataloged chemical entity, offering a blank slate for future investigation.

Table 1: Computed Physicochemical Properties of this compound
PropertyPredicted Value
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
XLogP3-AA0.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area51.8 Ų

Data sourced from PubChem CID 13634839. nih.gov

Identification of Knowledge Gaps and Unexplored Avenues

The lack of dedicated research on this compound translates into a comprehensive set of knowledge gaps. These unexplored avenues span the entire spectrum of chemical and biological sciences:

Synthesis and Characterization: There are no published, optimized, and experimentally verified synthetic routes for this compound. Consequently, its physical and chemical properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS), have not been experimentally determined.

Chemical Reactivity: The reactivity of the compound remains unexplored. Understanding how the phenylamine and pyridazine (B1198779) moieties influence each other's reactivity is crucial for its potential use as a scaffold or intermediate in the synthesis of more complex molecules.

Pharmacological Profile: The biological activity of this compound is entirely unknown. There have been no reported studies on its potential therapeutic effects, toxicity, or mechanism of action. Its interactions with biological targets are yet to be investigated.

Structure-Activity Relationships (SAR): Without a known biological activity, no SAR studies have been conducted. The exploration of how modifications to the phenylamine or pyridazine rings would affect its hypothetical biological activity is a completely open area of research.

Material Science Applications: The potential for this compound to be used in the development of novel materials, for example as a building block for polymers or in the field of organic electronics, has not been considered.

Directions for Future Interdisciplinary Research

The future research on this compound can be guided by the well-established biological activities of other pyridazine-containing compounds. nih.govsarpublication.comjpsbr.org The pyridazine nucleus is a recognized pharmacophore present in drugs with a wide range of activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties. nih.govsemanticscholar.orgnih.gov This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Future interdisciplinary research could be directed towards the following areas:

Medicinal Chemistry and Drug Discovery:

Synthesis and Library Development: The initial step would be to establish an efficient synthesis of this compound. Subsequently, a library of derivatives could be generated by modifying the phenylamine group or by substituting the pyridazine ring.

Pharmacological Screening: This library of compounds should then be screened against a variety of biological targets. Given the activities of related compounds, promising areas for screening include protein kinases, G-protein coupled receptors, and various enzymes involved in inflammatory and proliferative diseases. sarpublication.com For instance, certain pyridazine derivatives have shown potential as dopamine (B1211576) receptor antagonists and thyroid hormone receptor agonists. nih.govgoogle.com

Computational Modeling: Molecular docking and other computational techniques could be employed to predict the binding of this compound and its derivatives to known drug targets, helping to prioritize synthetic and screening efforts.

Chemical Biology:

Probe Development: If a biologically active derivative is identified, it could be further developed into a chemical probe to study biological pathways and to identify novel drug targets.

Materials Science:

Organic Electronics: The electronic properties of this compound and its derivatives could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaic cells, or as organic conductors. The nitrogen atoms in the pyridazine ring can influence the electronic characteristics of the molecule.

Q & A

Q. Methodological Optimization :

  • Use palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to improve coupling efficiency .
  • Optimize solvent systems (e.g., DMF or toluene) and temperature (80–120°C) to reduce side reactions .
  • Monitor reaction progress via TLC or HPLC, with reported yields ranging from 40–60% depending on substituent steric effects .

How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question
The pyridazine ring’s electron-deficient nature (due to two adjacent nitrogen atoms) enhances electrophilic character at the C-3 and C-6 positions. This facilitates:

  • Nucleophilic Aromatic Substitution (NAS) : Reactivity with amines or thiols under mild acidic conditions .
  • Electrophilic Attack : Para-substituted phenylamine groups donate electron density via resonance, modulating reaction rates .

Q. Experimental Design :

  • Perform DFT calculations to map electron density distribution across the pyridazine and phenylamine moieties .
  • Compare reaction kinetics (e.g., with 4-nitrophenylamine analogs) to quantify substituent effects .

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic proton splitting patterns (e.g., pyridazine protons at δ 8.5–9.5 ppm) .
    • ¹³C NMR : Distinguish between pyridazine carbons (δ 140–160 ppm) and phenylamine carbons (δ 115–130 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation pathways .
  • X-ray Crystallography : Resolve steric hindrance or π-stacking interactions in solid-state structures .

How can researchers resolve contradictory data on the biological activity of this compound derivatives?

Advanced Research Question
Discrepancies in reported IC₅₀ values (e.g., antiviral vs. anticancer assays) may arise from:

  • Target Selectivity : Differences in receptor binding (e.g., kinase vs. GPCR targets) .
  • Solubility/Purity : Use HPLC-purified compounds (>95% purity) and standardized DMSO stock solutions .

Q. Methodological Approach :

  • Conduct dose-response assays across multiple cell lines (e.g., HeLa, HEK293) to assess specificity .
  • Validate mechanisms via knockout models (e.g., CRISPR-Cas9 gene editing of suspected targets) .

What computational tools are suitable for predicting the pharmacokinetic properties of this compound analogs?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 inhibition .
  • Molecular Docking : Employ AutoDock Vina to simulate interactions with biological targets (e.g., EGFR or HIV protease) .

Q. Validation :

  • Compare in silico predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

How do substituents on the phenylamine moiety affect the compound’s basicity and solubility?

Basic Research Question

  • Basicity : The phenylamine group’s lone pair delocalizes into the pyridazine ring, reducing basicity (pKa ~1–2) compared to aliphatic amines .
  • Solubility : Introduce polar groups (e.g., -OH, -SO₃H) to enhance aqueous solubility, but avoid steric bulk .

Q. Experimental Validation :

  • Titrate the compound in aqueous HCl/NaOH and monitor pH shifts via potentiometry .

What strategies mitigate degradation of this compound under acidic or oxidative conditions?

Advanced Research Question

  • Acidic Conditions : Stabilize via salt formation (e.g., hydrochloride salts) or use buffered solutions (pH 6–8) .
  • Oxidative Degradation : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) .

Q. Analytical Monitoring :

  • Track degradation products via LC-MS and identify structural modifications .

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